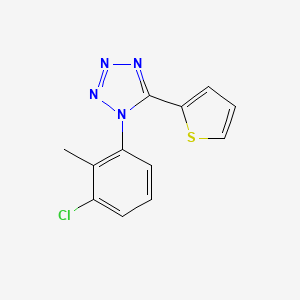

![molecular formula C18H19N3O5S B5519539 N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)

N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules similar to the specified compound often involves multi-step reactions, employing protective groups and strategic functional group transformations. For instance, Mizuno et al. (2006) utilized methanesulfonyl as a protective group in the synthesis of related metabolites, demonstrating an efficient route for producing complex molecules with high yield (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). These methodologies underscore the importance of protective groups in the synthesis of intricate molecules, offering insights into potential approaches for synthesizing the specified compound.

Molecular Structure Analysis

The molecular structure of complex molecules can be elucidated using techniques like NMR, IR, and X-ray diffraction. Li et al. (2006) synthesized and characterized a compound through these techniques, revealing detailed crystallographic information and contributing to a deeper understanding of the molecular architecture (Li, Zeng, Xu, Yan, Zheng, & Zhong, 2006). Such studies are vital for comprehending the three-dimensional configuration and electronic structure of complex molecules, which are crucial for predicting their reactivity and interactions.

Chemical Reactions and Properties

Chemical reactions involving complex molecules can showcase a variety of reactivities and transformations. Hoshino, Suzuki, and Ogasawara (2001) explored the formation and reaction of related compounds, highlighting the diverse reactivity patterns that can arise from different functional group manipulations (Hoshino, Suzuki, & Ogasawara, 2001). Understanding these reactions is essential for manipulating the compound's structure to achieve desired properties or activities.

Scientific Research Applications

Synthesis and Characterization

Research on compounds with similar structures often focuses on their synthesis and characterization, which are crucial for understanding their potential applications. For instance, studies on the synthesis of quinoline derivatives and sulfonamide compounds have provided efficient routes for producing complex molecules with potential therapeutic uses. Mizuno et al. (2006) discussed the syntheses of metabolites of a specific quinoline derivative, highlighting the use of methanesulfonyl as a protective group for phenolic hydroxyl in high-yield chemical reactions Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006. Similarly, research on diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands by Shankar et al. (2011) explores the structural variations and self-assembly mechanisms of sulfonate-containing compounds, which are relevant for materials science and nanotechnology applications Shankar, Jain, Kociok‐Köhn, & Molloy, 2011.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the structural motifs present in N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide are often explored for their biological activity. Quinoline and sulfonamide groups, for instance, are common in compounds with potential anticancer, antimicrobial, and enzyme inhibition properties. A study by Huang et al. (2006) on quinolinyl sulfonamides as methionine aminopeptidase (MetAP) inhibitors highlights the potential of such compounds in developing new therapeutic agents Huang, Xie, Ma, Hanzlik, & Ye, 2006. Additionally, Alavi et al. (2017) investigated quinoxaline sulfonamides with antibacterial activity, demonstrating the utility of these compounds in addressing microbial resistance Alavi, Mosslemin, Mohebat, & Massah, 2017.

Catalysis and Material Science

The structural components of the compound also find relevance in catalysis and material science. For example, research on the photocatalytic conversion of methane to ethylene using Pd-modified ZnO-Au highlights the role of metal-sulfonate interactions in facilitating chemical transformations under mild conditions Jiang, Low, Mao, Duan, Chen, Liu, Pao, Ma, Sang, Shu, Zhan, Qi, Zhang, Liu, Wu, Long, Song, & Xiong, 2020. This underscores the potential of sulfonamide and related compounds in enhancing the efficiency and selectivity of photocatalytic processes.

properties

IUPAC Name |

N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-26-16-10-6-5-9-15(16)21(27(2,24)25)12-18(23)20-11-17(22)19-13-7-3-4-8-14(13)20/h3-10H,11-12H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPYDSRCVHONNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

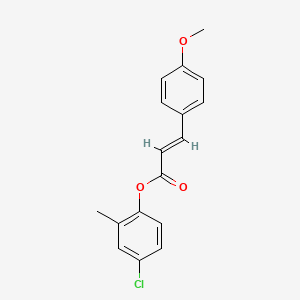

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate](/img/structure/B5519474.png)

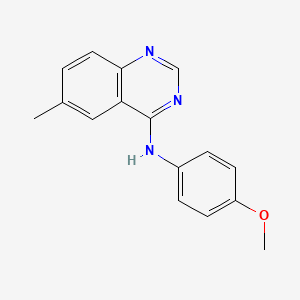

![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)

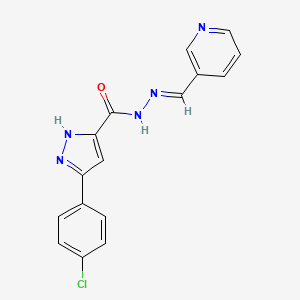

![2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5519489.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5519513.png)

![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)

![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)

![3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5519531.png)

![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5519533.png)

![N-{[5-(4-chloro-3-fluorobenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5519548.png)

![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5519562.png)